molecular formula C14H14CaO10S2 B1174514 N,N,1,2,3-Pentafluoro-3-diaziridinamine CAS No. 17224-08-7

N,N,1,2,3-Pentafluoro-3-diaziridinamine

Cat. No.: B1174514
CAS No.: 17224-08-7
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,1,2,3-Pentafluoro-3-diaziridinamine is a fluorinated diaziridine derivative characterized by a three-membered ring containing two nitrogen atoms and five fluorine substituents. Diaziridine derivatives are often studied for their reactivity and stability, particularly in cross-linking or photolabeling applications.

Properties

CAS No.

17224-08-7

Molecular Formula

C14H14CaO10S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N,1,2,3-Pentafluoro-3-diaziridinamine to compounds in the evidence sharing structural or functional similarities:

Fluorinated Heterocycles

  • N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) :
    This agrochemical () features a fluorinated aromatic ring and a triazolo-pyrimidine core. Unlike the diaziridinamine structure, flumetsulam’s triazole ring enhances herbicidal activity via sulfonamide functionality. The fluorine atoms likely improve lipid solubility and bioavailability, a trait shared with this compound’s fluorinated backbone .

  • N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne): A triazine-based herbicide () with nitrogen-rich heterocycles.

Halogenated Phthalimides

  • However, its chloro substituent and aromatic imide group differ significantly from the fluorinated, non-aromatic diaziridinamine. The chlorine atom in phthalimides facilitates nucleophilic substitution, whereas fluorine in diaziridinamine may enhance thermal stability or electron-withdrawing effects .

Fluorophenyl-Containing Compounds

  • 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide :
    This complex fluorinated molecule () highlights the role of fluorine in medicinal chemistry. The 4-fluorophenyl group improves metabolic stability and target binding, a property that may extend to this compound’s fluorine substituents. However, the diaziridinamine’s smaller ring system lacks the fused pyridine and furo groups seen here, limiting direct functional parallels .

Functional and Reactivity Contrasts

Property This compound 3-Chloro-N-phenyl-phthalimide Flumetsulam
Core Structure Diaziridine ring with 5 F substituents Phthalimide with Cl and phenyl Triazolo-pyrimidine
Key Functional Groups Fluorine, amine Imide, chloro, aromatic Sulfonamide, fluorine
Potential Applications Polymer cross-linkers, photolabeling Polyimide monomers Herbicides
Reactivity Drivers Fluorine electron-withdrawing effects Chloro substitution for coupling Sulfonamide bioactivity

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